ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinyl group linked to a pyridinyl group via a sulfanyl bridge, and an acetamido group attached to a benzoate ester. Its molecular weight is approximately 394.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
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Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by functional group modifications to introduce the pyridinyl moiety .
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Sulfanyl Bridge Formation: This is typically done by reacting the pyridazinyl intermediate with a thiol compound under mild conditions to form the sulfanyl linkage .
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Acetamido Group Introduction: : The acetamido group is introduced via an acylation reaction. This involves reacting the sulfanyl intermediate with an acyl chloride or anhydride in the presence of a base to form the acetamido derivative .
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Esterification: : Finally, the benzoate ester is formed by esterifying the acetamido derivative with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones under appropriate conditions.
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Reduction: : Reduction reactions can target the pyridazinyl or pyridinyl rings, potentially leading to the formation of dihydropyridazinyl or dihydropyridinyl derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamido group, where nucleophiles can replace the acetamido moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazinyl or dihydropyridinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has diverse applications in scientific research:
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Chemistry: : It serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
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Industry: : It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyridazinyl and pyridinyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl bridge may play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-{[6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamido)benzoate: Similar structure but with a pyrimidinyl group instead of a pyridazinyl group.
Ethyl 2-(2-{[6-(pyridin-2-yl)pyrazin-3-yl]sulfanyl}acetamido)benzoate: Contains a pyrazinyl group instead of a pyridazinyl group.
Uniqueness
Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of a pyridazinyl and pyridinyl group linked by a sulfanyl bridge is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research due to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on various studies.
Chemical Structure and Synthesis
The compound can be described by its molecular formula C19H19N5O2S and a molecular weight of approximately 373.45 g/mol. The structure includes a benzoate moiety, a pyridazine ring, and a sulfanyl group, which are crucial for its biological interactions.
Synthesis Overview:
- Starting Materials : Pyridine derivatives and acetic anhydride.
- Key Reactions :
- Nucleophilic substitution reactions to introduce the sulfanyl and acetamido groups.
- Esterification to form the benzoate component.
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. For example:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor growth, specifically targeting the BRAF(V600E) mutation associated with melanoma and other cancers .
- Case Study : A study evaluating various pyridazine derivatives demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating potent cytotoxicity against cancer cell lines.
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has shown promise in reducing inflammation:
- Experimental Findings : In vitro assays revealed that it significantly downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound's structural features also confer antimicrobial properties:
- Study Results : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria in disk diffusion assays.
- Mechanism : It is believed that the pyridine ring enhances membrane permeability of bacterial cells, leading to increased susceptibility to the compound .
Data Summary Table
Properties
IUPAC Name |
ethyl 2-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-7-3-4-8-15(14)22-18(25)13-28-19-11-10-17(23-24-19)16-9-5-6-12-21-16/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHAWAMBGTABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.